Sugemalimab Demonstrates Highest-Ranked OS and PFS Benefit in Advanced Squamous NSCLC Network Meta-Analysis vs. Five Comparator PD-(L)1 Inhibitors
A Bayesian network meta-analysis incorporating seven phase III clinical trials with 2,640 patients evaluated first-line PD-(L)1 inhibitor-based regimens for advanced squamous NSCLC in China. Sugemalimab plus chemotherapy demonstrated the numerically highest-ranked efficacy for both overall survival (OS) and progression-free survival (PFS) among all evaluated regimens. For OS, the efficiency rankings based on hazard ratios (HR, 95% CI) versus comparators were: sugemalimab (0.48, 0.32-0.73), camrelizumab (0.55, 0.40-0.76), sintilimab (0.56, 0.35-0.90), pembrolizumab (0.71, 0.58-0.87), and atezolizumab (0.88, 0.73-1.05) [1]. For PFS, the efficiency rankings were: sugemalimab (HR 0.33, 0.24-0.45), camrelizumab (0.37, 0.30-0.46), tislelizumab (0.53, 0.36-0.79), sintilimab (0.54, 0.42-0.69), pembrolizumab (0.61, 0.55-0.68), nivolumab (0.68, 0.55-0.84), and atezolizumab (0.75, 0.67-0.85) [1].
| Evidence Dimension | Overall survival (OS) hazard ratio ranking in advanced squamous NSCLC |
|---|---|
| Target Compound Data | HR = 0.48 (95% CI: 0.32-0.73); rank 1 of 5 for OS |
| Comparator Or Baseline | Camrelizumab HR 0.55; sintilimab HR 0.56; pembrolizumab HR 0.71; atezolizumab HR 0.88 |
| Quantified Difference | Sugemalimab HR 0.48 represents 52% risk reduction; atezolizumab HR 0.88 represents 12% risk reduction (non-significant for atezolizumab) |
| Conditions | Bayesian network meta-analysis; 7 phase III RCTs; 2,640 patients with advanced (stage IIIB-IV) squamous NSCLC; first-line treatment setting |
Why This Matters
Network meta-analysis provides the only quantitative framework for cross-trial efficacy comparison when direct head-to-head trials are absent, and sugemalimab's top ranking supports its prioritization for procurement in settings where squamous NSCLC represents a significant patient population.
- [1] Zhao M, Shao T, Ren Y, Zhou C, Tang W. Identifying optimal PD-1/PD-L1 inhibitors in first-line treatment of patients with advanced squamous non-small cell lung cancer in China: Updated systematic review and network meta-analysis. Front Immunol. 2022;13:1003629. View Source
